molecular formula C23H23ClN6O2 B12208153 4-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one

4-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one

Cat. No.: B12208153
M. Wt: 450.9 g/mol
InChI Key: WEKPXLDYOUSRJN-UHFFFAOYSA-N
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Description

4-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a pyridazinone core. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which allows it to interact with various biological targets.

Preparation Methods

The synthesis of 4-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one typically involves multiple steps:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

4-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The benzimidazole moiety allows it to bind to enzymes or receptors, potentially inhibiting their activity. The piperazine ring can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

The uniqueness of 4-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one lies in its combined structural features, which provide a broad spectrum of potential biological activities and applications.

Properties

Molecular Formula

C23H23ClN6O2

Molecular Weight

450.9 g/mol

IUPAC Name

4-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(1-methylbenzimidazol-2-yl)pyridazin-3-one

InChI

InChI=1S/C23H23ClN6O2/c1-27-19-6-4-3-5-18(19)26-23(27)30-22(31)21(24)20(15-25-30)29-13-11-28(12-14-29)16-7-9-17(32-2)10-8-16/h3-10,15H,11-14H2,1-2H3

InChI Key

WEKPXLDYOUSRJN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3C(=O)C(=C(C=N3)N4CCN(CC4)C5=CC=C(C=C5)OC)Cl

Origin of Product

United States

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